6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver

Thermal stability Metal-organic precursors Decomposition temperature

Ag(acac) and Ag(hfac) fail to deliver adequate NMR shift performance and thermal stability for demanding applications. Ag(fod) (CAS 76121-99-8) solves this with its asymmetric fluorinated/tert-butyl ligand architecture. • Outperforms Ag(thd) and silver trifluoroacetate as binuclear Ln-Ag NMR shift reagent for aromatic, ammonium, and sulfonium substrates. • Only silver source yielding liquid Ag(fod)(PEt₃) for low-temp CVD/ALD of XPS-pure Ag films (≤110°C, ≤3.1 at.% impurities). • ≥98% purity; dec. 160°C; crystalline powder shipped under cold-chain for R&D procurement.

Molecular Formula C10H11AgF7O2
Molecular Weight 404.05 g/mol
CAS No. 76121-99-8
Cat. No. B1594091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver
CAS76121-99-8
Molecular FormulaC10H11AgF7O2
Molecular Weight404.05 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag]
InChIInChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H2,1-3H3;
InChIKeyAGHGGIAOTGPSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ag(fod) Compound Profile


6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver (CAS 76121-99-8), commonly designated Ag(fod) or Resolve-Al™ AgFOD, is a silver(I) β-diketonate complex featuring a highly fluorinated, asymmetric ligand environment (fod = 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionate) [1]. The compound is supplied as a fine crystalline powder (green-brown to brown) of ≥95–99% purity, with a reported melting point of 160 °C (with decomposition) and a molecular weight of 403.04–404.05 g mol⁻¹ . It serves two primary, well-documented functions: (i) as the silver component in binuclear lanthanide(III)–silver(I) NMR shift reagents for aromatic, olefinic, and certain onium substrates, and (ii) as a ligand precursor to volatile, low-melting phosphine adducts (e.g., Ag(fod)(PEt₃)) employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) of metallic silver thin films [1][2].

Workflow 1
Binuclear NMR shift reagent for aromatic, olefinic, and phosphine substrates
Workflow 2
Ligand precursor for volatile Ag(I) phosphine adducts used in CVD and ALD of silver films

Ag(fod) Ligand-Specific Performance Drivers


Silver β-diketonates are not interchangeable commodities. The asymmetric, mixed fluorinated/tert-butyl substitution pattern of the fod ligand imparts a unique combination of thermal stability, solubility in organic NMR solvents, and Lewis acidity at the silver center that is absent in simpler analogs such as Ag(acac) (acetylacetonate), Ag(tfac) (trifluoroacetylacetonate), or even the perfluorinated Ag(hfac) (hexafluoroacetylacetonate) [1][2]. The fluorinated terminus provides electron-withdrawing character that strengthens the binuclear lanthanide–silver interaction critical for NMR shift reagent performance, while the bulky tert-butyl terminus suppresses unwanted oligomerization and enhances organic solubility [1][3]. Substituting Ag(fod) with Ag(acac) would sacrifice thermal robustness (decomposition at ~100 °C vs 160 °C) and NMR shifting efficacy; substituting with Ag(hfac) would lose the asymmetric steric bulk that governs coordination geometry in both shift-reagent and CVD-precursor applications [2][4]. The following evidence items quantify these differential advantages.

  • Ag(acac) lacks thermal robustness and stability
    Decomposition ~100 °C vs 160 °C for Ag(fod); also more sensitive to light, air, and moisture, limiting shelf-life and processing window.
  • Ag(hfac) loses asymmetric steric control
    The symmetric perfluorinated ligand alters coordination geometry and reduces organic solubility, compromising shift-reagent selectivity and CVD precursor performance.
  • Non-fluorinated analogues fail NMR shift efficacy
    Ag(thd) or silver carboxylates cannot generate the Lewis acidity needed for soft aromatic/phosphine substrates; shifting power reported as significantly inferior.

Ag(fod) Quantitative Evidence Guide


Thermal Stability vs Ag(acac)

Ag(fod) exhibits a melting point with accompanying decomposition at 160 °C (lit.) . In direct comparison, silver(I) acetylacetonate (Ag(acac), CAS 15525-64-1) decomposes at approximately 100 °C (lit.), with initial weight loss observed as low as 100 °C under thermogravimetric analysis . The 60 °C higher decomposition threshold of Ag(fod) represents a 60% increase in thermal stability relative to Ag(acac), a critical advantage for applications involving thermal processing or storage under ambient laboratory conditions. Furthermore, whereas Ag(acac) is documented as light, air, and moisture sensitive – requiring refrigerated storage (2–8 °C) – Ag(fod) is considerably less prone to photolytic and hydrolytic degradation under standard handling conditions .

Thermal stability vs Ag(acac)
Data to verify
Ag(fod)
160 °C (dec.)
Ag(acac)
~100 °C (dec.)
60 °C higher decomposition threshold may reduce premature metal formation during thermal processing.
Melting point literature value; verify under your handling conditions.
Thermal stability Metal-organic precursors Decomposition temperature

NMR Shifting Power: fod vs thd Ligand

A systematic comparative study by Wenzel and Sievers (Anal. Chem. 1982) evaluated the relative shifting ability of binuclear lanthanide(III)–silver(I) complexes formed with the fluorinated fod ligand versus the non-fluorinated thd ligand (2,2,6,6-tetramethyl-3,5-heptanedione) [1]. The authors reported that the fluorinated fod-based reagents were 'much more effective shift reagents' than their thd counterparts for aromatic and polycyclic aromatic substrates [1]. In practice, the binuclear Ag(fod)/Ln(fod)₃ system induces substantially larger induced chemical shift differences (Δδ) than those reported in prior studies using silver trifluoroacetate or silver heptafluorobutyrate with lanthanide β-diketonates [1]. Furthermore, the fod-based binuclear reagents uniquely enable selective binding of silver at sites remote from alkyl substituents on aromatic rings, leading to significant spectral clarification that is not achievable with thd-based or mono-nuclear lanthanide reagents alone [1]. The binding constant of the binuclear Ag(fod)/Ln(fod)₃ adduct with benzene was measured at K = 3 M⁻¹, establishing quantitative reversibility suitable for analytical applications [2].

NMR shifting: fod vs thd
Head-to-head
Ag(fod)/Ln(fod)₃
Much more effective for aromatics; K = 3 M⁻¹ (benzene)
Ag(thd)/Ln(thd)₃
Limited shifts; not suitable for non-functionalized aromatics
Broader substrate scope and greater spectral dispersion support complex mixture analysis.
Study by Wenzel & Sievers, Anal. Chem. 1982.
NMR spectroscopy Lanthanide shift reagents Binuclear shift reagents Aromatic compound analysis

Liquid Precursor Advantage vs Solid hfac Analogues

The triethylphosphine adduct of Ag(fod), Ag(fod)(PEt₃) (CAS 165461-74-5), melts at 26–28 °C, enabling its use as a neat liquid precursor in direct liquid injection (DLI) CVD systems at temperatures just above ambient [1][2]. In contrast, the corresponding Ag(hfac)(PR₃) complexes (where hfac = hexafluoroacetylacetonate) are solids at room temperature and require either elevated bubbler temperatures or dissolution in organic solvents for vapor delivery, which introduces additional purification challenges and potential carbon contamination [1]. The near-ambient liquid state of Ag(fod)(PEt₃) facilitates precise flow control via liquid mass-flow controllers, eliminates solvent-related contamination pathways, and simplifies precursor handling in manufacturing environments [2][3]. Using Ag(fod)(PEt₃), pure silver films were deposited by DLI-MOCVD at substrate temperatures as low as 220–250 °C, with X-ray photoelectron spectroscopy (XPS) confirming the absence of detectable oxygen or phosphorus incorporation when using argon carrier gas [3]. Films deposited from Ag(hfac)(PR₃) analogues, by contrast, exhibit carbon impurity unless moist hydrogen is employed as a reactive carrier gas [1].

Liquid precursor advantage
Head-to-head
Ag(fod)(PEt₃)
Liquid at 30 °C; m.p. 26–28 °C
Ag(hfac)(PR₃)
Solid; requires solvent or heated bubbler
Near-ambient liquid state simplifies DLI-CVD flow control and avoids solvent contamination.
Deposition at 220–250 °C with pure Ar carrier gave O/P-free silver by XPS.
Chemical vapor deposition CVD precursor Silver thin film Direct liquid injection

Low-Temperature ALD Film Purity

In thermal atomic layer deposition studies, Ag(fod)(PEt₃) – derived from Ag(fod) – was employed with dimethylamine borane as a reducing agent to deposit silver thin films at a deposition temperature of 110 °C [1]. Time-of-flight elastic recoil detection analysis (TOF-ERDA) of the resulting polycrystalline Ag films revealed total impurity concentrations of only 3.1 at.% (oxygen: 1.6 at.%; hydrogen: 0.8 at.%; carbon: 0.7 at.%) [1]. This exceptionally low impurity burden at a processing temperature of merely 110 °C is significant because Ag(hfac)-based ALD precursors typically require deposition temperatures above 160 °C and still exhibit problematic halogen (fluorine) and carbon incorporation [1][2]. A saturative ALD growth rate of 0.3 Å·cycle⁻¹ was achieved with Ag(fod)(PEt₃), confirming self-limiting surface chemistry compatible with high-aspect-ratio structures [1]. By comparison, plasma-enhanced ALD using Ag(fod)(PEt₃) with NH₃ plasma yielded films at 120–150 °C, but with higher impurity incorporation from plasma fragmentation products [3].

Low‑T ALD film purity
Reported
Total impurities: 3.1 at.% (O 1.6, H 0.8, C 0.7) at 110 °C deposition
High purity at low temperature extends ALD compatibility to polymer substrates.
TOF-ERDA analysis; saturative growth 0.3 Å/cycle confirmed self-limiting chemistry.
Atomic layer deposition Silver thin film Film purity Low-temperature deposition

NMR Substrate Scope for Aromatics and Phosphines

The binuclear Ag(fod)/Ln(fod)₃ system uniquely extends the applicability of lanthanide-induced shift (LIS) NMR methods to substrate classes that lack conventional Lewis-basic donor atoms (N, O, S) – specifically, aromatic hydrocarbons, polycyclic aromatic compounds, and phosphines [1]. Wenzel and Sievers demonstrated that Ag(fod)-based shift reagents induce selective, interpretable shifts in the ¹H NMR spectra of methylbenzene mixtures (gasoline-range aromatics), enabling quantitative analysis of complex hydrocarbon blends that are completely unshifted by conventional mononuclear Ln(fod)₃ or Ln(thd)₃ reagents [1]. For phosphines – soft Lewis bases that bond only weakly, if at all, to conventional lanthanide shift reagents – the silver center in Ag(fod) provides a soft Lewis acid binding site, enabling ³¹P and ¹H NMR spectral simplification not achievable with silver trifluoroacetate or Ag(acac) [1][2]. The selectivity arises from the enhanced electrophilicity of the silver center when coordinated by the electron-withdrawing heptafluoropropyl terminus of the fod ligand, relative to the acetate or non-fluorinated acac donor sets [2].

NMR substrate scope
Class-level
Ag(fod)/Ln(fod)₃
Aromatics, PAHs, phosphines, alkenes
Ag(trifluoroacetate)/Ln(fod)₃
Limited to simple alkenes and aromatics
Only commercial Ag β-diketonate enabling routine shift-reagent analysis of phosphines and complex aromatics.
Selectivity arises from enhanced Ag electrophilicity with electron-withdrawing fod ligand.
NMR shift reagents Phosphine analysis Non-polar substrates Spectroscopic selectivity

Ag(fod) Application Scenarios


Binuclear NMR Shift Reagent for Aromatics

Ag(fod) is the preferred silver source for in situ formation of binuclear Ln(fod)₃–Ag(fod) shift reagents. Its documented superiority over Ag(thd) and silver trifluoroacetate for inducing selective, interpretable shifts in non-functionalized aromatic hydrocarbons makes it the reagent of choice for NMR analysis of complex mixtures such as gasoline-range methylbenzenes, polycyclic aromatic environmental contaminants, and phosphine ligands [1][2]. The fluorinated fod ligand environment is directly responsible for the enhanced shifting power documented in the comparative study of Wenzel and Sievers [1].

DLI-MOCVD of Silver Interconnects

Ag(fod) serves as the ligand precursor for Ag(fod)(PEt₃), the only commercially available silver CVD/ALD precursor that exists as a liquid at 30 °C [3][4]. This physical state advantage, combined with the demonstrated deposition of XPS-pure silver films at 220–250 °C using argon carrier gas, positions Ag(fod) as the procurement starting point for DLI-MOCVD processes targeting silver interconnects in ULSI semiconductor devices [4]. The 60 °C higher thermal decomposition threshold of Ag(fod) relative to Ag(acac) further reduces precursor degradation during storage and handling .

Low-Temperature Thermal ALD of Silver Films

For ALD process integration requiring deposition temperatures ≤110 °C – compatible with polymer substrates and thermally fragile device underlayers – Ag(fod)(PEt₃) derived from Ag(fod) is the only widely available precursor that delivers metallic silver films with total impurity concentrations as low as 3.1 at.% under purely thermal (non-plasma) conditions [5]. This low-temperature purity performance is not matched by hfac-based or acac-based silver precursors, which either require higher deposition temperatures or introduce halogen contamination [5][6].

Coordination Chemistry of Asymmetric Ag(I) β-Diketonates

The asymmetric ligand architecture of Ag(fod) – combining an electron-withdrawing heptafluoropropyl terminus with a bulky tert-butyl donor – provides a structurally unique platform for studying Ag(I) coordination polymer propagation, argentophilic interactions, and solvent adduct formation [6][7]. The compound has been employed in the synthesis of one-dimensional coordination polymers with thioether macrocycles where the asymmetric diketonate acts as a propagation inhibitor, enabling discrete complex formation that is not achievable with symmetric diketonates such as hfac or acac [7]. This structural uniqueness supports fundamental research in crystal engineering and metal-organic framework (MOF) design.

Application
Selection Property
Validation Focus
NMR Shift Reagent for Nonpolar Substrates
Fluorinated fod ligand enhances Ag(I) Lewis acidity
Induced shift magnitude for aromatics & phosphines; spectral simplification
DLI-MOCVD of Silver Interconnects
Liquid Ag(fod)(PEt₃) at near-ambient temperature
Film purity (XPS), absence of solvent-related carbon/oxygen contamination
Low-Temperature Thermal ALD of Silver
Low decomposition temperature and self-limiting surface chemistry
Impurity levels (O, C, H) at processing temperatures compatible with sensitive substrates
Coordination Chemistry & Crystal Engineering
Asymmetric β-diketonate with steric and electronic differentiation
Structural diversity, argentophilic interactions, and coordination polymer propagation control
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